2-Methoxy-3-methylbenzene-1,4-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-methylbenzene-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4,9-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZCXHMBJHCRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396404 | |
| Record name | 2-methoxy-3-methylbenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1760-80-1 | |
| Record name | 2-methoxy-3-methylbenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHOXY-3-METHYL-1,4-BENZENEDIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2 Methoxy 3 Methylbenzene 1,4 Diol and Analogues
Chemical Synthesis Approaches for 2-Methoxy-3-methylbenzene-1,4-diol
The construction of the this compound molecule requires precise installation of three different substituents—two hydroxyls, one methoxy (B1213986), and one methyl group—onto a benzene (B151609) ring at specific positions. Synthetic strategies often begin with simpler, commercially available precursors, such as hydroquinone (B1673460) or substituted phenols, and introduce the required functional groups in a stepwise manner.
One common approach to synthesizing substituted hydroquinones involves the modification of the parent hydroquinone molecule or related phenols through alkylation and oxidation reactions. For instance, the synthesis of methylhydroquinone, a closely related precursor, can be achieved by starting with o-cresol or para-methoxyphenol. A method for preparing methylhydroquinone involves taking o-cresol as a starting material and using hydrogen peroxide as an oxidizing agent to form the methyl benzoquinone intermediate, which is then catalytically reduced to the final methylhydroquinone product patsnap.com. Another patented process describes the preparation of methylhydroquinone by treating para-methoxyphenol or para-dimethoxybenzene with a solid acid catalyst at elevated temperatures, causing a rearrangement and demethylation to yield the target compound google.com.
These pathways highlight a general strategy:
Alkylation: Introduction of the methyl group onto a phenolic precursor.
Hydroxylation/Oxidation: Introduction of the hydroxyl groups to form the hydroquinone ring. This can be achieved through various methods, including the oxidation of phenols. For example, phenol (B47542) can be hydroxylated using hydrogen peroxide to generate hydroquinone and catechol core.ac.uk.
The synthesis of the specific 2-methoxy-3-methyl isomer requires further steps, such as selective O-methylation (etherification), after the hydroquinone scaffold with the methyl group is in place.
Achieving the precise 2-methoxy-3-methyl substitution pattern on the 1,4-diol scaffold is a significant challenge due to regiochemical issues. The directing effects of the substituents on the aromatic ring can lead to the formation of multiple isomers. The hydroxyl, methoxy, and methyl groups are all ortho-, para-directing, which complicates electrophilic substitution reactions and necessitates carefully designed synthetic routes.
To overcome these challenges, multi-step sequences involving protecting groups and specific directing group strategies are often required to ensure the correct placement of each functional group. While a direct, one-pot regioselective synthesis for this compound is not prominently documented, the principles of regiocontrol are well-established in the synthesis of related compounds. For example, studies on the regioselective synthesis of alkyl aryl ethers of 2,6-dimethoxyhydroquinone demonstrate that by carefully choosing reagents and reaction conditions, it is possible to selectively functionalize one hydroxyl group over another, highlighting the feasibility of controlling reaction outcomes in polysubstituted hydroquinone systems rsc.org. The mechanism often relies on differentiating the acidity or steric accessibility of the two hydroxyl groups on the hydroquinone ring.
Total Synthesis Efforts for Complex Natural Products Incorporating the this compound Moiety
The utility of this compound as a valuable chemical building block is prominently demonstrated in its use for the total synthesis of complex natural products. Its specific substitution pattern makes it an ideal starting material for constructing intricate molecular architectures found in biologically active compounds.
A significant example is the total synthesis of Kendomycin, a potent bacterial metabolite known for its antibacterial and antiosteoporotic activity sci-hub.se. In a formal total synthesis of this macrocyclic compound, this compound serves as the readily available starting material for the benzofuran fragment of the molecule core.ac.uksci-hub.se. The synthesis begins by transforming the diol into a more complex intermediate, which then undergoes further reactions to build the core structure of Kendomycin sci-hub.sersc.org.
The key steps involving the diol in one reported strategy are outlined below:
| Step | Reactant | Reagents | Product | Purpose |
| 1 | This compound | NaH, (chloromethyl)methyl ether (MOM-Cl) | Di-MOM protected ether | Protection of the hydroxyl groups to allow for subsequent reactions. core.ac.uk |
| 2 | Di-MOM protected ether | (Further Steps) | Cycloalkyne intermediate | Construction of a key intermediate for cyclization. sci-hub.se |
| 3 | Cycloalkyne intermediate | Gold-catalyzed hydroalkoxylation | Benzofuran derivative | Formation of the core benzofuran moiety of Kendomycin. sci-hub.se |
Derivatization Studies and Synthetic Transformations of the Benzenediol Scaffold
The two hydroxyl groups and the aromatic ring of this compound offer multiple sites for further chemical modification. Derivatization studies focus on transforming this scaffold into related quinones, ethers, and other analogues to explore their chemical and biological properties.
Hydroquinones are readily oxidized to their corresponding quinone forms. This compound can be converted to 2-methoxy-3-methyl-1,4-benzoquinone. This corresponding quinone is not just a synthetic derivative but is also found in nature; it is a common component of the defensive secretions of many millipedes researchgate.net.
The oxidation of hydroquinone derivatives is a fundamental transformation in organic chemistry. Various oxidizing agents can be employed for this purpose. A general and effective method for converting hydroquinones to quinones is the use of Fremy's salt (potassium nitrosodisulfonate) mdpi.com. The reaction proceeds via a radical mechanism and is often high-yielding. Studies on the oxidation of various substituted hydroquinones, such as 2,3-dimethylhydroquinone and 2,3,5-trimethylhydroquinone, by enzymes like myeloperoxidase have also been investigated, providing insight into the kinetics and mechanisms of this redox transformation nih.govsigmaaldrich.com. The synthesis of 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones has been described using Fremy's salt to oxidize the precursor 3,6-dimethoxy-2-alkylphenols, demonstrating the reliability of this reagent for creating the quinone moiety asianpubs.org.
Reaction Scheme: Oxidation of Hydroquinone to Quinone
The hydroxyl groups of this compound can be converted into ether functionalities through reactions like Williamson ether synthesis. This allows for the creation of a wide range of analogues with modified properties. For example, in the synthesis of Kendomycin, both hydroxyl groups were protected as methoxymethyl (MOM) ethers by treating the diol with sodium hydride and (chloromethyl)methyl ether core.ac.uk. This demonstrates a common derivatization strategy.
Condensation Reactions for Schiff Base Derivatives
Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. science.govresearchgate.net This reaction is a versatile and widely used method for creating diverse molecular architectures, including derivatives of phenolic compounds like this compound.
The synthesis of Schiff base derivatives from analogues of this compound, such as substituted hydroxybenzaldehydes, generally involves the reaction of the aldehyde functional group with a primary amine under various conditions. For instance, a Schiff base ligand, 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol, was synthesized by the condensation of 4-hydroxy-3-methoxybenzaldehyde with 5-nitropyridine-2-amine. nih.gov The reaction was carried out in a 1:1 molar ratio using ethanol (B145695) as a solvent and refluxing the mixture for 6 hours. nih.gov
Similarly, other optically active Schiff-base ligands have been prepared by the condensation of 2-hydroxyacetophenone with various chiral diamines, such as (1R,2R)-(-)-1,2-diaminocyclohexane. mdpi.com This particular reaction involved refluxing two equivalents of the ketone with the diamine in anhydrous ethanol for 36 hours. mdpi.com The formation of the Schiff base is confirmed by the presence of a strong C=N stretching band in the IR spectrum and the absence of N-H stretching bands. mdpi.com
The general conditions for these condensation reactions can vary, but they often involve refluxing the reactants in a suitable solvent like ethanol. nih.govmdpi.com The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). nih.gov Upon completion, the Schiff base product often precipitates from the solution and can be purified by filtration and recrystallization. nih.gov
Table 1: Examples of Condensation Reactions for Schiff Base Formation
| Aldehyde/Ketone Reactant | Amine Reactant | Solvent | Reaction Conditions | Reference |
|---|---|---|---|---|
| 4-hydroxy-3-methoxybenzaldehyde | 5-nitropyridine-2-amine | Ethanol | Reflux, 6 hours | nih.gov |
| 2-hydroxyacetophenone | (1R,2R)-(-)-1,2-diaminocyclohexane | Absolute Ethanol | Reflux, 36 hours | mdpi.com |
| 2,3-dihydroxybenzaldehyde | 2-aminophenol | Water | Room Temperature | researchgate.net |
| Substituted 2-hydroxybenzaldehyde | 3-amino-5-methylthio-1H-1,2,4-triazole | Not Specified | Equimolar ratio | science.gov |
Catalytic Approaches and Reaction Optimization in Related Synthetic Routes
The efficiency and yield of synthetic routes leading to compounds related to this compound can be significantly enhanced through catalytic approaches and systematic reaction optimization. mdpi.com The activation of reactants can be achieved through various catalytic methods, including Lewis or Brønsted acid/base catalysis and transition metal catalysis. mdpi.com
Reaction optimization is a critical process that involves screening various parameters to identify the most favorable conditions for a chemical transformation. This can include the choice of catalyst, solvent, temperature, and the stoichiometry of reactants. mdpi.comresearchgate.net
For example, in the synthesis of thiazolylcyanocyclopropanes, a related heterocyclic synthesis, various ammonium salts were screened as phase-transfer (PT) catalysts. mdpi.com Trimethyloctadecylammonium bromide (TMODAB) was identified as the optimal catalyst. The yield was further improved by adjusting the amount of the base (K2CO3) and evaluating a range of solvents, including alcohols, ethyl acetate, acetonitrile, and chlorinated solvents. mdpi.com
A similar approach to optimization was used in the synthesis of (4 or 5)-aryl-2-aroyl-1H-imidazoles. researchgate.net The investigation focused on finding the most favorable conditions for the Debus condensation step by testing various amines and reaction temperatures. It was found that aqueous ammonia was a more effective amine source than most ammonium salts, and a higher conversion rate was achieved at lower temperatures (0-5 °C). researchgate.net
The optimization process often involves a systematic variation of one parameter at a time while keeping others constant, as illustrated in the following table which summarizes the optimization of the Debus condensation reaction.
Table 2: Optimization of Reaction Conditions for a Debus Condensation Reaction
| Entry | Amine | Temperature (°C) | Notes | Reference |
|---|---|---|---|---|
| 1 | NH4OAc | 0-5 | Less active than aqueous ammonia | researchgate.net |
| 2 | (NH4)2CO3 | 0-5 | Less active than aqueous ammonia | researchgate.net |
| 3 | NH4Cl | 0-5 | Less active than aqueous ammonia | researchgate.net |
| 4 | NH4HCO3 | 0-5 | Less active than aqueous ammonia | researchgate.net |
| 5 | Hexamethylenetetramine | 0-5 | Less active than aqueous ammonia | researchgate.net |
| 6 | NH4I | 0-5 | Less active than aqueous ammonia | researchgate.net |
| 7 | Aqueous ammonia | Room Temp. | Lower conversion rate than at 0-5 °C | researchgate.net |
| 8 | Aqueous ammonia | 0-5 | Optimal Condition | researchgate.net |
These examples demonstrate that a thorough optimization of reaction conditions, including the selection of appropriate catalysts and solvents, is a crucial strategy for developing efficient synthetic routes for complex organic molecules. mdpi.comresearchgate.net
Spectroscopic Characterization and Advanced Structural Analysis of 2 Methoxy 3 Methylbenzene 1,4 Diol
Application of Advanced Spectroscopic Techniques for Structural Elucidation
Advanced spectroscopic techniques are indispensable for confirming the identity and purity of 2-Methoxy-3-methylbenzene-1,4-diol and for providing a detailed picture of its electronic and geometric properties.
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The two aromatic protons are in different chemical environments and would appear as doublets due to coupling with each other. The two hydroxyl (-OH) protons will likely appear as broad singlets, and their chemical shift can be concentration and solvent-dependent. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups will each exhibit a sharp singlet, as they have no adjacent protons to couple with.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the nature of the substituents (hydroxyl, methoxy, and methyl groups). The four quaternary aromatic carbons (C-1, C-2, C-3, C-4) will have shifts determined by their attached groups, while the two aromatic carbons bonded to hydrogen (C-5, C-6) will appear in the typical aromatic region. The methoxy and methyl carbons will have characteristic signals in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Predicted values based on analogous compounds)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | ~6.7-6.9 | d | 1H | H-5 or H-6 |
| Aromatic-H | ~6.6-6.8 | d | 1H | H-6 or H-5 |
| Hydroxyl-H | Variable | br s | 1H | 1-OH |
| Hydroxyl-H | Variable | br s | 1H | 4-OH |
| Methoxy-H | ~3.8 | s | 3H | -OCH₃ |
| Methyl-H | ~2.2 | s | 3H | -CH₃ |
| ¹³C NMR | δ (ppm) | Assignment | ||
| Aromatic C-OH | ~145-150 | C-1 or C-4 | ||
| Aromatic C-OH | ~145-150 | C-4 or C-1 | ||
| Aromatic C-OCH₃ | ~140-145 | C-2 | ||
| Aromatic C-CH₃ | ~120-125 | C-3 | ||
| Aromatic C-H | ~115-120 | C-5 or C-6 | ||
| Aromatic C-H | ~110-115 | C-6 or C-5 | ||
| Methoxy-C | ~55-60 | -OCH₃ | ||
| Methyl-C | ~15-20 | -CH₃ |
d = doublet, s = singlet, br s = broad singlet
IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a functional group fingerprint. nih.govresearchgate.netscispace.com
O-H Stretching: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching vibrations of the two hydroxyl groups, which are likely involved in hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl and methoxy groups are found just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). scielo.org.za
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: Strong bands corresponding to the C-O stretching of the phenolic hydroxyl groups and the aryl-alkyl ether methoxy group are expected in the 1200-1260 cm⁻¹ region. nist.gov
O-H Bending: In-plane and out-of-plane bending of the O-H groups also produce characteristic signals.
Table 2: Characteristic IR and Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| O-H Stretch (H-bonded) | 3200 - 3600 | IR (strong, broad) |
| Aromatic C-H Stretch | 3000 - 3100 | IR (medium), Raman (strong) |
| Aliphatic C-H Stretch | 2850 - 2960 | IR (medium), Raman (strong) |
| Aromatic C=C Stretch | 1450 - 1600 | IR (medium), Raman (strong) |
| Asymmetric C-O-C Stretch | 1200 - 1260 | IR (strong) |
| Phenolic C-O Stretch | ~1200 | IR (strong) |
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the benzene (B151609) ring. Substituted benzenes typically show two main absorption bands originating from π→π* transitions. researchgate.net The hydroxyl, methoxy, and methyl groups are all electron-donating, which are expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.
Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition | Expected λ_max (nm) | Description |
| π → π* (Primary) | ~220 - 240 | E-band (high intensity) |
| π → π* (Secondary) | ~280 - 300 | B-band (lower intensity, fine structure may be absent) |
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which in turn confirms the molecular formula. nih.gov The calculated exact mass for the molecular formula of this compound, C₈H₁₀O₃, is 154.06299 Da. nih.govchemsynthesis.com HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) at an m/z value extremely close to this calculated mass.
The fragmentation pattern in the mass spectrum would likely involve the loss of a methyl radical (•CH₃, a loss of 15 Da) from either the methoxy or methyl group, or the loss of formaldehyde (B43269) (CH₂O, a loss of 30 Da) via rearrangement.
Table 4: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
| [M]⁺ | C₈H₁₀O₃ | 154.06299 |
| [M-CH₃]⁺ | C₇H₇O₃ | 139.03952 |
| [M-H₂O]⁺ | C₈H₈O₂ | 136.05243 |
| [M-CH₂O]⁺ | C₇H₈O₂ | 124.05243 |
X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Architecture
Crucially, it would elucidate the supramolecular architecture, which is expected to be dominated by intermolecular hydrogen bonding. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, likely forming an extensive network that connects neighboring molecules. The oxygen atom of the methoxy group could also participate as a hydrogen bond acceptor. nih.gov Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules may contribute to the stability of the crystal lattice. mdpi.com
Elucidation of Stereochemical Features and Conformational Analysis
This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry if the substituents are considered in a planar arrangement relative to the ring. Therefore, it does not exhibit enantiomerism or diastereomerism. windows.net
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and Fingerprint Plots
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. By mapping properties such as the normalized contact distance (dnorm) onto this surface, regions of significant intermolecular contact can be visualized. The dnorm value is negative for contacts shorter than the van der Waals radii, indicating strong interactions, and positive for longer contacts. These surfaces are typically color-coded, with red spots highlighting the shortest and most significant contacts, blue regions representing areas with no close contacts, and white areas indicating contacts around the van der Waals separation.
Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. These plots represent the distribution of distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. The combination of di and de for all points on the surface creates a unique fingerprint for a given crystal structure, where different types of interactions appear as distinct patterns.
For this compound, the presence of hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) functional groups on the benzene ring is expected to give rise to a variety of intermolecular interactions that dictate its solid-state architecture. The primary interactions anticipated are strong O-H···O hydrogen bonds, complemented by weaker C-H···O, C-H···π, and van der Waals forces.
The dominant feature in the crystal packing of this compound would undoubtedly be the hydrogen-bonding network established by the two hydroxyl groups. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of robust chains or sheets of molecules. The methoxy group's oxygen atom can also participate as a hydrogen bond acceptor.
Hypothetical Distribution of Intermolecular Contacts in this compound
| Contact Type | Description | Expected Percentage Contribution |
| O···H / H···O | Represents the strong intermolecular hydrogen bonds involving the hydroxyl groups and the methoxy oxygen. These are the most significant directional interactions governing the crystal packing. | 35 - 45% |
| H···H | Arises from contacts between hydrogen atoms on the methyl groups and the aromatic ring. These are typically the most abundant contacts by surface area due to the high number of hydrogen atoms on the molecular periphery. | 30 - 40% |
| C···H / H···C | These contacts include weaker C-H···O interactions, where the aromatic or methyl C-H groups act as weak donors, and C-H···π interactions, where hydrogen atoms interact with the π-system of the benzene ring. | 15 - 25% |
| C···C | Indicates π-π stacking interactions between the aromatic rings of adjacent molecules. The substitution pattern may lead to offset stacking arrangements. | 2 - 5% |
| O···C / C···O | Minor contacts that contribute to the overall packing efficiency. | < 2% |
| O···O | Close contacts between oxygen atoms, which are generally repulsive and thus contribute minimally. | < 1% |
The red regions on the dnorm map for this compound would be concentrated around the hydroxyl groups, signifying their role as the primary sites for strong hydrogen bonding. The fingerprint plot would display sharp, distinct spikes corresponding to these O-H···O interactions. The H···H contacts would appear as a large, diffuse region in the center of the plot, reflecting their non-specific, van der Waals nature. The C-H···O and C-H···π interactions would be visible as characteristic "wings" on the sides of the fingerprint plot.
Computational Chemistry and Theoretical Studies of 2 Methoxy 3 Methylbenzene 1,4 Diol
Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic Properties
Geometrical Optimization and Conformational Landscapes
No published studies were found that detail the geometrical optimization or explore the conformational landscapes of 2-Methoxy-3-methylbenzene-1,4-diol using DFT methods.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Electronic Transitions
Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting HOMO-LUMO gap, or the nature of electronic transitions for this compound are not available in the current body of scientific literature.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
There are no available research articles that present a Molecular Electrostatic Potential (MEP) map for this compound to identify its electrophilic and nucleophilic reactive sites.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization
A Natural Bond Orbital (NBO) analysis, which would provide insights into hyperconjugative interactions and charge delocalization within the this compound molecule, has not been reported in the searched literature.
Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectral Prediction
No Time-Dependent DFT (TD-DFT) studies predicting the excited state properties or the UV-Vis absorption spectrum of this compound could be located.
Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
There is a lack of published research detailing the theoretical prediction of spectroscopic parameters, such as vibrational frequencies (IR and Raman) or NMR chemical shifts, for this compound.
Calculation of Global and Local Reactivity Descriptors
Global Reactivity Descriptors Global descriptors provide a measure of the stability and reactivity of the molecule as a whole. Key global reactivity descriptors include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A higher value suggests greater stability.
Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These parameters are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Local Reactivity Descriptors Local descriptors pinpoint the most reactive sites within a molecule. The primary tools for this are:
Fukui Functions (f(r)): Identify the regions of a molecule where the electron density changes most significantly upon the addition or removal of an electron. This helps in predicting sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attacks.
Dual Descriptor (Δf(r)): Provides a more precise picture of reactivity by simultaneously considering both electron-donating and electron-accepting capabilities. Positive regions of the dual descriptor indicate an electrophilic site, while negative regions suggest a nucleophilic site. chemtools.org
Without specific computational studies on this compound, a data table for its reactivity descriptors cannot be generated.
Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. Computational methods are frequently employed to predict the NLO properties of molecules. These properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser. nih.govresearchgate.net
The key NLO properties calculated computationally include:
First Hyperpolarizability (β): This is the primary measure of the second-order NLO response of a molecule. A high β value is a prerequisite for a material to exhibit significant second-harmonic generation.
Second Hyperpolarizability (γ): Relates to the third-order NLO response.
Computational studies typically involve optimizing the molecular geometry and then calculating the NLO properties using quantum chemical methods. The presence of donor-acceptor groups and extended π-conjugated systems in a molecule can enhance its NLO response. nih.gov
A detailed analysis and data table for the NLO properties of this compound are not available in the current body of scientific literature.
Electron Localization Function (ELF) Studies
The Electron Localization Function (ELF) is a powerful tool in computational chemistry for analyzing chemical bonding. It provides a visual representation of the electron pair localization in a molecule, allowing for a clear distinction between core electrons, covalent bonds, and lone pairs.
ELF analysis is based on a topological partitioning of the molecular space into basins of attractors. Each basin corresponds to a region of high electron localization. The key features identified in an ELF analysis are:
Core Basins: Correspond to the core electrons of the atoms.
Valence Basins: Characterize the bonding regions and lone pairs. These can be further classified as monosynaptic (lone pairs) or disynaptic (covalent bonds).
By examining the ELF, researchers can gain insights into the nature of chemical bonds and non-covalent interactions within a molecule.
Specific ELF studies for this compound have not been reported in the scientific literature, and therefore, a detailed analysis or data table cannot be presented.
Chemical Reactivity and Reaction Mechanisms of 2 Methoxy 3 Methylbenzene 1,4 Diol
Oxidation-Reduction Chemistry of the Hydroquinone (B1673460) Moiety
The defining characteristic of the hydroquinone core is its ability to undergo reversible oxidation. This process is central to its function in various chemical and biological systems.
The oxidation of 2-methoxy-3-methylbenzene-1,4-diol to its corresponding quinone, 2-methoxy-3-methyl-1,4-benzoquinone, is a facile process that involves the loss of two protons and two electrons (a 2e⁻/2H⁺ process). This transformation converts the two hydroxyl groups into carbonyl groups, disrupting the aromaticity of the benzene (B151609) ring to form a conjugated cyclohexadienedione structure. reddit.comjackwestin.com
The general mechanism proceeds in two single-electron steps:
Formation of a Semiquinone Radical: The hydroquinone first loses one proton and one electron to form a neutral semiquinone radical intermediate. This species is resonance-stabilized, which contributes to the ease of the initial oxidation step.
Formation of the Quinone: The semiquinone radical then loses a second proton and electron to yield the final benzoquinone product. researchgate.netresearchgate.net
The redox potential (E°) of a hydroquinone/quinone couple is a measure of its tendency to accept or donate electrons. This value is critically influenced by the nature and position of substituents on the aromatic ring. researchgate.net Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), decrease the redox potential, making the hydroquinone easier to oxidize. Conversely, electron-withdrawing groups increase the redox potential. researchgate.net
Table 1: Influence of Substituents on Hydroquinone Redox Properties
| Substituent Type | Effect on Electron Density | Impact on Redox Potential (E°) | Ease of Oxidation |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Increases | Decreases | Easier to Oxidize |
| Electron-Withdrawing (e.g., -Cl, -NO₂) | Decreases | Increases | Harder to Oxidize |
Electrophilic and Nucleophilic Aromatic Substitution Pathways on Substituted Benzene Rings
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: two hydroxyls (-OH), one methoxy (-OCH₃), and one methyl (-CH₃). msu.edulibretexts.org All of these substituents are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. msu.edulibretexts.org
The hydroxyl and methoxy groups are strongly activating substituents, increasing the rate of electrophilic substitution significantly compared to benzene. msu.edulibretexts.org The methyl group is a weakly activating substituent. Given the substitution pattern of this compound, the available positions for substitution are C5 and C6. The combined directing effects of the existing groups will determine the regioselectivity of any EAS reaction. The powerful activating and directing nature of the hydroxyl and methoxy groups makes the ring highly nucleophilic. organicchemistrytutor.com
Table 2: Directing Effects of Substituents on the Benzene Ring
| Substituent | Activating/Deactivating | Directing Effect |
| -OH (Hydroxyl) | Strongly Activating | ortho, para |
| -OCH₃ (Methoxy) | Strongly Activating | ortho, para |
| -CH₃ (Methyl) | Weakly Activating | ortho, para |
Conversely, nucleophilic aromatic substitution (SNAr) is highly unlikely on this molecule. SNAr reactions require an electron-poor aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂). The electron-rich nature of the substituted hydroquinone ring makes it resistant to attack by nucleophiles.
Radical Scavenging Mechanisms and Stabilization of Radical Intermediates
Phenolic compounds, including hydroquinones, are well-known for their ability to act as antioxidants by scavenging free radicals. The primary mechanism for this activity is hydrogen atom transfer (HAT). frontiersin.org The hydroxyl groups of this compound can donate a hydrogen atom to an unstable free radical (R•), effectively neutralizing it. researchgate.net
Reaction: Ar-(OH)₂ + R• → Ar-(OH)O• + RH
This process generates a resonance-stabilized phenoxyl (semiquinone) radical. The stability of this resulting radical is crucial for the antioxidant efficiency. In this compound, the unpaired electron on the oxygen atom can be delocalized across the aromatic ring and is further stabilized by the electron-donating methoxy and methyl groups. nih.govcdnsciencepub.com This stabilization makes the parent molecule an effective radical scavenger, as the resulting radical is less reactive and less likely to propagate further radical chain reactions.
Role as a Polymerization Inhibitor and Associated Mechanisms
The ability of this compound to scavenge radicals also makes it an effective inhibitor for free-radical polymerization. chempoint.com Uncontrolled polymerization of monomers like styrenes or acrylates is often initiated by stray free radicals. google.comgoogle.com
Hydroquinone derivatives function as polymerization inhibitors by terminating the growing polymer chains. chempoint.comeastman.com The inhibitor molecule donates a hydrogen atom from one of its hydroxyl groups to the propagating radical at the end of a polymer chain (P•). researchgate.net
Reaction: P• + Ar-(OH)₂ → PH + Ar-(OH)O•
This reaction terminates the polymer chain and produces a stable semiquinone radical. This radical is generally not reactive enough to initiate a new polymer chain. It can further react with another polymer radical to terminate a second chain, making hydroquinones efficient inhibitors. chempoint.comeastman.com This mechanism is often referred to as "chain-transfer" with the inhibitor.
Structure Activity Relationship Sar Investigations of 2 Methoxy 3 Methylbenzene 1,4 Diol and Analogues
Mechanistic Investigations of Antioxidant Activity
The primary mechanisms by which phenolic antioxidants exert their effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov These pathways may occur separately or concurrently depending on the reaction environment. nih.gov
The Hydrogen Atom Transfer (HAT) mechanism is a one-step process where the phenolic antioxidant donates a hydrogen atom to a free radical. The efficiency of this mechanism is directly related to the O-H Bond Dissociation Enthalpy (BDE). A lower BDE value indicates a weaker O-H bond, which is more easily broken to donate the hydrogen atom, thus signifying stronger antioxidant activity. nih.gov
The Single Electron Transfer (SET) mechanism is a two-step process. It can proceed via two pathways:
Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, forming a radical cation. This is followed by the transfer of a proton. The key thermodynamic parameters governing this pathway are the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). nih.gov
Sequential Proton-Loss Electron Transfer (SPLET): In this pathway, the antioxidant first loses a proton (deprotonation), followed by the transfer of an electron. This mechanism is influenced by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). nih.gov
For hydroquinone (B1673460) derivatives, the antioxidant action often involves an initial reaction with a free radical to form a semiquinone radical intermediate, which can then react with another radical to form a stable quinone compound. eastman.com The specific pathway taken (HAT vs. SET) is influenced by factors such as the solvent and the pH of the medium. nih.gov
The presence, position, and nature of substituents on the hydroquinone ring significantly modulate its radical scavenging efficiency. Electron-donating groups, such as methoxy (B1213986) (-OCH3) and alkyl (e.g., methyl, -CH3) groups, are known to enhance the antioxidant activities of phenolic compounds. nih.gov
These groups increase the electron density on the benzene (B151609) ring, which can stabilize the resulting phenoxyl radical formed after hydrogen or electron donation. This stabilization lowers the energy required for the initial donation step (i.e., lowers the BDE or IP), thereby increasing the radical scavenging rate. nih.gov In the case of 2-Methoxy-3-methylbenzene-1,4-diol, both the methoxy and methyl groups are electron-donating. Their positions adjacent to the hydroxyl groups are expected to enhance the compound's antioxidant potential compared to unsubstituted hydroquinone.
Studies on various hydroquinone derivatives have demonstrated these effects. For instance, the introduction of bulky alkyl groups like a tertiary-butyl group can create effective antioxidants such as Mono-tertiary-butylhydroquinone (MTBHQ) and 2,5-Di-tertiary-butylhydroquinone (DTBHQ). eastman.com The enhanced activity is related to both the electronic effects of the substituents and steric factors that can influence the stability of the antioxidant radical.
Biochemical Interaction Studies (Non-Clinical Focus)
Beyond radical scavenging, the substituents on the hydroquinone scaffold also govern its interactions with biological macromolecules like proteins and DNA.
Hydroquinone and its derivatives are known to be effective enzyme inhibitors for a range of enzymes. nih.govresearchgate.netpatsnap.com A prominent example is tyrosinase, a copper-containing enzyme essential for melanin (B1238610) production. rsc.orgnih.gov Hydroquinone itself is a well-established tyrosinase inhibitor. patsnap.com
Research on a series of synthetic hydroquinone-benzoyl ester analogues revealed varied and specific inhibition mechanisms against mushroom tyrosinase. rsc.org Kinetic studies showed that the inhibition could be reversible and follow different models depending on the specific substituents on the analogue. rsc.org
| Compound | Inhibition Type | IC₅₀ (μM) |
| Analogue 3a | Non-competitive | > 0.18 |
| Analogue 3b | Mixed | 0.18 ± 0.06 |
| Analogue 3c | Non-competitive | > 0.18 |
| Analogue 3d | Competitive | > 0.18 |
| Analogue 3e | Competitive | > 0.18 |
This table presents data on hydroquinone-benzoyl ester analogues, demonstrating how structural modifications lead to different enzyme inhibition mechanisms and potencies against mushroom tyrosinase. rsc.org
The mechanism of inhibition often involves the binding of the inhibitor to the enzyme, which can either prevent the substrate from accessing the active site (competitive inhibition) or bind to another site to alter the enzyme's catalytic efficiency (non-competitive or mixed inhibition). rsc.org In another study, hydroquinone derivatives were synthesized and evaluated as inhibitors of isocitrate lyase (ICL), an enzyme that is a potential target in microorganisms. nih.gov These studies help establish the minimal structural requirements for potent inhibition. nih.gov
Molecular docking simulations are computational tools used to predict how a molecule binds to a protein target. Such studies on hydroquinone derivatives have provided insight into their enzyme inhibitory actions. For example, docking studies of hydroquinone-benzoyl ester analogues with tyrosinase showed that the inhibitors could bind near the enzyme's active site. rsc.org These interactions were found to influence the conformational flexibility of the protein, which in turn affects the binding of the natural substrate and reduces the enzyme's catalytic activity. rsc.org The proposed binding mode for hydroquinone-based compounds often involves hydrogen bonding between the hydroxyl groups of the inhibitor and amino acid residues in the protein's active site. researchgate.net
Small molecules can interact with DNA through several modes, primarily intercalation (inserting between base pairs) and groove binding (fitting into the major or minor grooves of the DNA helix). rsc.orgnih.gov These interactions can interfere with DNA processes and are a mechanism of action for many antineoplastic agents. nih.gov
Intercalation: This mode typically requires a planar aromatic structure that can slide between the stacked base pairs of DNA. This insertion causes a distortion in the DNA helix, which can inhibit the function of enzymes like topoisomerases. nih.govnih.gov
Groove Binding: This involves the fitting of a molecule into the minor or major groove of the DNA double helix. The binding is stabilized by non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions with the DNA backbone or base pair edges. rsc.org
For some molecules, the mechanism is complex, beginning with initial groove binding, followed by a transition to the more disruptive intercalative mode. rsc.org The specific substituents on a molecule can greatly influence its preferred binding mode. For example, studies on methylated phenanthroline derivatives have shown that the position and number of methyl groups can modulate their DNA binding and cytotoxic effects. rsc.org While specific DNA binding studies on this compound are not extensively detailed, its planar aromatic ring structure suggests a potential for such interactions. The methoxy and methyl substituents would influence the affinity and specificity of this binding, potentially favoring one mode over the other and modulating any subsequent charge transfer events between the molecule and DNA bases.
Structure-Biological Activity Correlations in Model Organisms
Cell Aggregation Modulatory Effects in Dictyostelium discoideum
While direct studies on the cell aggregation modulatory effects of this compound in Dictyostelium discoideum are not prominent in the reviewed literature, extensive research on its structural analogue, 4-Methyl-5-pentylbenzene-1,3-diol (MPBD), provides significant insights into the structure-activity relationships (SAR) governing this biological process. nih.govjst.go.jp MPBD is a signaling molecule produced by the polyketide synthase SteelyA in D. discoideum that regulates development, including chemotactic cell aggregation, by modulating the expression of genes within the cAMP signaling pathway. nih.govresearchgate.net
Investigations into MPBD and its synthetic analogues have revealed critical structural features necessary for its function in promoting cell aggregation. The stlA null mutant of D. discoideum, which lacks MPBD, exhibits defects such as delayed cell aggregation; the ability of various analogues to rescue this phenotype has been a key assay in these studies. jst.go.jp
A primary determinant of activity is the alkyl side chain. jst.go.jp SAR studies have demonstrated that the length and structure of this chain are crucial for the molecule's ability to restore normal aggregation. The naturally occurring n-pentyl side chain is considered essential for optimal activity. jst.go.jp Modifications to this chain generally lead to a reduction or loss of function, highlighting its importance in the molecule's interaction with its target.
The hydroxyl groups on the benzene ring also play a distinct role. Studies comparing the requirements for cell aggregation versus the later developmental stage of spore maturation have shown that the functional groups essential for these two processes are different. nih.gov This suggests that MPBD may interact with different receptors or pathways to mediate its various effects throughout the Dictyostelium life cycle. For instance, Dictyoquinone, a putative metabolite of MPBD, can rescue the cell aggregation defect in the stlA null mutant but fails to induce spore maturation, further indicating divergent signaling mechanisms. nih.gov
| Compound/Analogue | Modification from MPBD | Effect on Cell Aggregation in stlA null D. discoideum | Reference |
|---|---|---|---|
| 4-Methyl-5-pentylbenzene-1,3-diol (MPBD) | N/A (Parent Compound) | Rescues aggregation defect | nih.gov |
| Dictyoquinone | Oxidized hydroquinone to a benzoquinone | Rescues aggregation defect | nih.gov |
| Analogues with altered alkyl chains | Shorter or longer than n-pentyl | Reduced or no activity | jst.go.jp |
Lipid Metabolism Regulation Studies in Zebrafish Models
There is a notable lack of specific research findings in the reviewed scientific literature concerning the direct effects of this compound or its close analogues on the regulation of lipid metabolism in zebrafish models. The zebrafish (Danio rerio) has been established as a powerful vertebrate model for studying lipid metabolism due to its rapid external development, optical transparency, and the conservation of lipid metabolic pathways with humans. nih.govnih.gov
Researchers utilize the transparency of zebrafish larvae to visualize lipid processing in vivo using fluorescent reporters. researchgate.netelifesciences.org For instance, the fluorescent substrate PED6 is used to assess intestinal lipase (B570770) activity, while BODIPY-labeled fatty acids allow for the tracking of fatty acid uptake and distribution throughout the larval body. nih.govelifesciences.org These methods can be paired with genetic or pharmacological perturbations to identify regulators of lipid metabolism. nih.gov
While these models are well-suited for high-throughput screening of chemical compounds that may modulate lipid absorption or processing, specific studies applying these assays to this compound have not been identified. researchgate.net Therefore, no detailed research findings or data on its role in lipid metabolism regulation in zebrafish can be presented. Future studies could employ these established zebrafish assays to investigate whether this hydroquinone derivative has any effect on lipid uptake, transport, or storage.
Antifungal Activity Mechanisms and Pharmacophore Identification
While a specific pharmacophore for the antifungal activity of this compound has not been explicitly defined in the literature, analysis of related quinone and hydroquinone compounds provides insights into potential mechanisms of action and key structural features.
The antifungal activity of quinones is often attributed to their redox properties and their ability to act as Michael acceptors. nih.govnih.gov The mechanism can involve multiple cellular targets. One proposed mechanism is the disruption of the fungal cell membrane's permeability, leading to the leakage of essential intracellular components. nih.gov This has been suggested for naphthoquinone derivatives. nih.gov Another significant mechanism involves the covalent addition of the quinone to cellular nucleophiles, particularly the sulfhydryl groups of proteins and peptides like glutathione. nih.gov This can lead to enzyme inactivation and depletion of cellular antioxidants, ultimately contributing to cytotoxicity. nih.gov
The substitution pattern on the benzene ring is critical for activity. For some hydroquinones, halogenation has been shown to significantly enhance antifungal and antibiofilm activity against resistant Candida albicans. sigmaaldrich.com For instance, tetrachlorohydroquinone (B164984) was a potent inhibitor of hyphal formation, a key virulence factor, whereas the unsubstituted hydroquinone was inactive. sigmaaldrich.com This suggests that electron-withdrawing groups can be a key feature of the pharmacophore.
The methoxy group, present in this compound, is also a feature in other bioactive compounds. In the case of coruscanone A, a cyclopentenedione (B8730137) derivative, the 2-methoxymethylene-cyclopent-4-ene-1,3-dione moiety was identified as the essential pharmacophore for its antifungal activity. nih.gov For 4-methoxy ortho-benzoquinone, its reactivity towards cellular thiols is considered a likely pathway for its cytotoxic effects. nih.gov
Based on these findings from related compounds, a putative antifungal pharmacophore for this class of molecules might include:
A redox-active hydroquinone or benzoquinone core.
Electron-withdrawing or lipophilic substituents on the ring to enhance reactivity and/or membrane interaction.
The potential for Michael addition reactions with cellular targets.
| Compound Class/Analogue | Proposed Antifungal Mechanism | Key Pharmacophoric Features | Reference |
|---|---|---|---|
| Naphthoquinones | Disruption of membrane permeability; Oxidative damage (ROS production) | Redox-active quinone core | nih.gov |
| Tetrachlorohydroquinone | Inhibition of hyphal formation; Downregulation of biofilm-related genes | Hydroquinone core with strong electron-withdrawing groups (Cl) | sigmaaldrich.com |
| 4-Methoxy ortho-benzoquinone | Covalent addition to cellular thiols; Redox exchange leading to antioxidant depletion | Reactive ortho-quinone structure; Methoxy group influencing reactivity | nih.gov |
| Coruscanone A Analogs | Putative Michael acceptor, forming covalent adducts with target | 2-methoxymethylene-cyclopent-4-ene-1,3-dione moiety | nih.gov |
Applications of 2 Methoxy 3 Methylbenzene 1,4 Diol in Organic Synthesis and Materials Science Research
Role as a Synthetic Building Block and Intermediate in Complex Organic Synthesis
2-Methoxy-3-methylbenzene-1,4-diol is a significant precursor in the assembly of intricate molecular architectures. Its diol functionality provides reactive sites for forming ethers, esters, and other derivatives, while the aromatic ring can participate in various coupling and substitution reactions. This dual reactivity makes it an important intermediate for constructing larger, more complex molecules.
Precursor in the Synthesis of Dyes, Fragrances, and Specialty Chemicals
While specific applications in the synthesis of conventional dyes and fragrances are not extensively documented in current literature, the role of this compound and its isomers as precursors to highly specialized chemicals is established. A notable example is their use in the construction of molecular motors. In this context, dihydroxy-substituted compounds, which can be derived from precursors like 1,2-dimethoxy-3-methylbenzene, serve as foundational "top-half" components of the motor structure. sigmaaldrich.com The synthesis involves creating dihydroxy-substituted compounds that can then undergo further reactions, such as a double Mitsunobu reaction, to build the complex, functional architecture of the molecular machine. sigmaaldrich.comgoogle.com The methoxy (B1213986) group on the aromatic ring increases electron density and provides a handle for additional functionalization. sigmaaldrich.comgoogle.com
Table 1: Synthesis of Molecular Motor Precursors
| Starting Material | Reaction Type | Resulting Structure/Component | Reference |
| 1,2-Dimethoxy-3-methylbenzene | Friedel–Crafts acylation & Nazarov cyclization, followed by deprotection | Dihydroxy-substituted motor component (Compound 15) | sigmaaldrich.comgoogle.com |
| Methoxy-substituted naphthalene | Friedel–Crafts acylation, Nazarov cyclization, deprotection | Phenolic motor component (Compound 4) | sigmaaldrich.comgoogle.com |
Intermediate in the Formation of Specific Natural Product Skeletons (e.g., Elisabethin A)
The utility of this compound as a foundational building block is clearly demonstrated in the total synthesis of complex marine natural products like Elisabethin A. In a reported synthetic route, a protected derivative of the core this compound structure serves as a key starting fragment.
The synthesis begins with a silyl-protected form of the hydroquinone (B1673460), specifically Triisopropyl(2-methoxy-4-(methoxymethoxy)-3-methylphenoxy)silane. nih.gov This protected intermediate undergoes a series of strategic transformations, including lithiation and subsequent reactions, to build the intricate carbon skeleton of the target molecule. The presence of the methoxy and methyl groups on the aromatic ring is crucial for guiding the regioselectivity of these reactions and for establishing the correct stereochemistry in the final natural product. The journey from this simple aromatic precursor to the complex structure of Elisabethin A highlights its role as an essential intermediate. nih.govresearchgate.net
Table 2: Key Steps in the Synthesis of Elisabethin A Core
| Intermediate | Reagents | Transformation | Purpose | Reference |
| Triisopropyl(2-methoxy-4-(methoxymethoxy)-3-methylphenoxy)silane | n-BuLi | Lithiation of the aromatic ring | Prepares the molecule for C-C bond formation | nih.gov |
| (E)-Triethyl(2-methoxy-3-methyl-4-(penta-2,4-dien-1-yloxy)phenoxy)silane | EuFOD, Heat | Claisen rearrangement | Forms a key C-C bond and rearranges the side chain | nih.gov |
| Deprotected diol intermediate | TIPSOTf, 2,6-lutidine | Silyl protection | Protects the hydroxyl group for subsequent reactions | researchgate.net |
Utilization in Polymer Science as a Polymerization Inhibitor
In the field of polymer science, controlling the polymerization process is critical. Uncontrolled or premature polymerization of monomers can lead to safety hazards and product defects. Polymerization inhibitors are chemical agents that terminate chain reactions by deactivating the active ends of growing polymer chains. bohrium.com
Hydroquinones and their derivatives are a well-known class of inhibitors. bohrium.com They function by donating a hydrogen atom from one of their hydroxyl groups to a propagating radical, thereby terminating the radical chain. The resulting phenoxyl radical is stabilized by resonance and is generally not reactive enough to initiate a new polymer chain.
As a substituted hydroquinone, this compound is employed for this purpose. Its chemical structure is suited to effectively scavenge free radicals that drive polymerization reactions in monomers such as styrenes and acrylates. The presence of the methoxy and methyl groups can modulate its solubility and reactivity, making it suitable for specific monomer systems.
Table 3: Common Classes of Polymerization Inhibitors
| Inhibitor Class | Example Compound(s) | Mechanism of Action | Reference |
| Aromatic (Quinone-based) | Hydroquinone, Benzoquinone | Hydrogen donation, radical scavenging | bohrium.com |
| Nitro-compounds | Nitrobenzene, Dinitrobenzene | Radical trapping | bohrium.com |
| Nitrogen-containing | TEMPO, Nitroso compounds | Forms stable adducts with radicals | bohrium.com |
| Sulfur-containing | Thiazines | Deactivation of active species | bohrium.com |
Integration into Chemical Sensors and Biosensors for Analytical Research
While hydroquinone itself is a target analyte for various electrochemical biosensors, the specific integration of this compound as a functional component within a sensor's architecture is not widely documented in the researched scientific literature. nih.govrsc.org The development of sensors often focuses on detecting hydroquinone as an environmental pollutant or a biologically relevant molecule, rather than using its derivatives as part of the sensing mechanism itself. nih.govrsc.org Therefore, this remains an area with potential for future research and development.
Q & A
Basic Research Questions
Q. What is the role of 2-Methoxy-3-methylbenzene-1,4-diol in the total synthesis of natural products like kendomycin?
- Methodological Answer : this compound serves as a critical starting material in multistep syntheses. For example, it was converted into cycloalkyne 153 via saponification and subsequent reactions, which underwent gold-catalyzed hydroalkoxylation to form benzofuran 155—a key intermediate in kendomycin synthesis. Researchers should prioritize optimizing protecting group strategies and catalytic conditions (e.g., AuCl₃/AgOTf) to stabilize reactive intermediates .
Q. What analytical techniques are recommended to characterize intermediates derived from this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential for structural elucidation. For example, benzofuran intermediates (e.g., compound 155) require ¹H/¹³C NMR to confirm regioselectivity and stereochemistry. Gas chromatography-mass spectrometry (GC-MS) can also monitor reaction progress for volatile byproducts, as demonstrated in studies of related diol derivatives .
Advanced Research Questions
Q. How do different catalysts influence the cyclization efficiency of intermediates derived from this compound?
- Methodological Answer : Catalyst selection directly impacts reaction pathways. For instance, PtCl₂ failed to induce cyclization of cycloalkyne 153, whereas electrophilic gold complexes (e.g., AuCl₃/AgOTf) enabled efficient hydroalkoxylation to form benzofuran 155. Researchers should compare metal catalysts based on their Lewis acidity and π-activation capabilities. Kinetic studies under inert atmospheres (e.g., argon) are recommended to minimize nanoparticle formation and deactivation .
Q. How can researchers resolve contradictions in catalytic activity when transitioning from batch to flow reactors for reactions involving this compound derivatives?
- Methodological Answer : Batch-to-flow transitions require reevaluating reaction parameters. For example, in Heck-Matsuda couplings of diol derivatives (e.g., cis-2-buten-1,4-diol), flow reactors improved Pd catalyst stability by reducing nanoparticle aggregation. Researchers should systematically test ligand-free conditions, residence times, and temperature gradients to exploit flow advantages .
Q. What strategies address challenges in regioselective functionalization of this compound?
- Methodological Answer : Regioselectivity can be controlled via steric and electronic modulation. For methoxy and methyl substituents, directing groups (e.g., acetate) or protective strategies (e.g., silylation) can block undesired sites. Computational modeling (DFT) of transition states is advised to predict reactive positions. Gold-catalyzed cyclization studies highlight the importance of steric hindrance in directing outcomes .
Data Analysis and Experimental Design
Q. How should researchers design multistep syntheses starting with this compound to minimize side reactions?
- Methodological Answer : Key considerations include:
- Stepwise Protection : Use orthogonal protecting groups (e.g., acetyl, benzyl) to isolate reactive hydroxyl groups.
- Catalyst Screening : Test transition-metal catalysts (Au, Pd, Pt) for critical steps like cyclization.
- In Situ Monitoring : Employ techniques like FT-IR or LC-MS to detect intermediates and adjust conditions in real time.
- Thermodynamic Control : For irreversible steps (e.g., hydroalkoxylation), optimize temperature and solvent polarity to favor product formation .
Q. What experimental approaches reconcile discrepancies in reaction yields when scaling up syntheses involving this compound?
- Methodological Answer : Scale-up discrepancies often arise from mixing inefficiencies or heat transfer limitations. Use computational fluid dynamics (CFD) to model reactor geometry or adopt segmented flow systems for exothermic steps. For gold-catalyzed reactions, ensure uniform catalyst dispersion via sonication or high-shear mixing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
